molecular formula C30H26N4O2 B11970236 3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11970236
M. Wt: 474.6 g/mol
InChI Key: AAZVTMOFGMQUBP-NJZRLIGZSA-N
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Description

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution reactions:

    Condensation reactions: The final step often involves a condensation reaction between the pyrazole derivative and the appropriate aldehyde or ketone to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-methoxybenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group and the naphthylidene moiety can impart distinct properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C30H26N4O2/c1-20-7-9-22(10-8-20)19-36-27-15-13-24(14-16-27)28-18-29(33-32-28)30(35)34-31-21(2)25-12-11-23-5-3-4-6-26(23)17-25/h3-18H,19H2,1-2H3,(H,32,33)(H,34,35)/b31-21+

InChI Key

AAZVTMOFGMQUBP-NJZRLIGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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